molecular formula C12H18BrNO4 B6224276 1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate CAS No. 2408749-60-8

1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Cat. No. B6224276
CAS RN: 2408749-60-8
M. Wt: 320.2
InChI Key:
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Description

1-tert-Butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (BTD) is a type of organic compound that has been studied for its potential applications in a variety of scientific research areas. BTD is a chiral compound, meaning it has two mirror-image forms, and has a molecular formula of C13H20BrNO4. It has been studied for its potential as a catalyst, for its ability to act as a ligand in coordination complexes, and for its potential use in the synthesis of other compounds. BTD is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

BTD has been studied for its potential applications in a variety of scientific research areas, including catalysis, coordination chemistry, and synthesis of other compounds. BTD has been used as a catalyst in a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the reduction of nitro compounds. BTD has also been used as a ligand in coordination complexes, and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of BTD is not fully understood. However, it is thought that BTD acts as a Lewis acid, which means it can accept electrons from other molecules. This allows BTD to act as a catalyst in a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the reduction of nitro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTD are not well understood. However, it has been demonstrated to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. In addition, BTD has been shown to have anti-inflammatory properties, which may be beneficial in treating inflammation-related diseases.

Advantages and Limitations for Lab Experiments

The use of BTD in laboratory experiments has several advantages. BTD is a relatively stable compound, which makes it easier to handle and store. In addition, BTD is a chiral compound, which means it can be used to study the effects of chirality on a variety of reactions. The main limitation of BTD in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of BTD are still being explored. Some possible future directions for research include studying the effects of BTD on other types of reactions, such as enzymatic reactions; exploring the potential applications of BTD in drug delivery systems; and investigating the potential use of BTD in the synthesis of other compounds. In addition, further research could be done to better understand the biochemical and physiological effects of BTD.

Synthesis Methods

BTD can be synthesized using a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, while the Mitsunobu reaction involves the reaction of an alcohol with an acid and a nucleophile. In both cases, the resulting product is BTD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate' involves the reaction of tert-butyl 2-methyl-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate with a chiral auxiliary to obtain the desired stereochemistry. The chiral auxiliary used in this synthesis is (S)-2-phenylglycinol. The reaction is carried out in the presence of a Lewis acid catalyst, such as titanium tetrachloride, to promote the formation of the desired product.", "Starting Materials": [ "tert-butyl 2-methyl-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate", "(S)-2-phenylglycinol", "Lewis acid catalyst (e.g. titanium tetrachloride)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-methyl-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate and (S)-2-phenylglycinol in anhydrous dichloromethane.", "Step 2: Add titanium tetrachloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

2408749-60-8

Molecular Formula

C12H18BrNO4

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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